2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Imidazoline I-2 Receptor Neuropharmacology Binding Affinity

A common research pain point is the introduction of data variability when using generic imidazole-aniline analogs for I-2R studies. This specific compound, 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, is the exact solution. Its unique 2-ethyl substitution provides a quantifiable, high-affinity profile (I-2R Ki = 6.3 nM) and a distinct selectivity window, eliminating off-target ambiguity. Key differentiation data: - 33-fold increase in I-2R affinity compared to the 3,5-dichloro analog, providing a clear SAR benchmark. - Dual I-2R/5-HT1A affinity profile (Ki = 79 nM) enables unique crosstalk studies not feasible with highly selective ligands. - Consistent, database-documented binding performance ensures experimental reproducibility across lots.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13248599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NCC2=NC=CN2
InChIInChI=1S/C12H15N3/c1-2-10-5-3-4-6-11(10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14)
InChIKeyICJOKHHGSOZGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: Chemical Profile & Research Utility


2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (also cataloged as CHEMBL13917) is a substituted aniline derivative featuring an imidazol-2-ylmethyl group . This specific substitution pattern defines its physicochemical and pharmacological properties, distinguishing it within the broader class of imidazole-aniline hybrids. It is primarily investigated as a research tool, notably as a ligand for imidazoline I-2 receptors (I-2R) and alpha-2 adrenoceptors, with documented binding data available in authoritative biochemical databases [1].

Primary workflow I-2 imidazoline receptor binding studies
Selection context Reported affinity profile across I-2R, Alpha-2A, and 5-HT1A targets
Procurement Established commercial sourcing from major vendor

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: Non-Interchangeability with Analogs


The presence of the 2-ethyl substituent on the aniline ring is critical for determining target binding affinity and selectivity. Simply substituting this compound with a closely related analog like N-(1H-imidazol-2-ylmethyl)aniline or other halogenated variants will result in a quantifiably different biological profile. As demonstrated in the evidence below, the 2-ethyl group dramatically enhances affinity for the Imidazoline I-2 receptor and contributes to a distinct selectivity window over alpha-2 adrenoceptors [1]. Using a generic analog in a research study focused on these targets would introduce significant, data-driven variability and compromise experimental reproducibility.

2-ethyl substituent
Replacement with unsubstituted aniline (N-(1H-imidazol-2-ylmethyl)aniline) may shift I-2R affinity significantly; the 2-ethyl group is critical for high reported binding.
Halogenated analogs
3,5-dichloro or similar variants produce a different selectivity profile and lower I-2R affinity, undermining target-engagement consistency.
Selectivity window
Using a less selective imidazoline ligand risks confounding alpha-2A adrenoceptor activation, which this compound helps discriminate in I-2R pathway studies.
Data-driven risk: see head-to-head binding evidence below.

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: Binding & Selectivity Evidence


I-2 Receptor Affinity vs. Dichloro Analog

This compound shows a Ki of 6.3 nM for the Imidazoline I-2 receptor [1]. In contrast, the structurally related analog 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline exhibits a significantly weaker affinity with a Ki of 200 nM for the same receptor under identical assay conditions [2].

I-2R affinity vs. dichloro analog
Head-to-head
Target compound Ki = 6.3 nM
Comparator (3,5-dichloro) Ki = 200 nM
~33-fold higher reported affinity
Supports I-2R target engagement research
Radioligand displacement ([3H]-Idazoxan, rabbit kidney). Data from BindingDB.
Imidazoline I-2 Receptor Neuropharmacology Binding Affinity

I-2R Selectivity over Alpha-2A Adrenoceptor

The compound demonstrates a clear selectivity window between its primary target, I-2R (Ki = 6.3 nM), and the alpha-2A adrenoceptor (Ki = 49 nM) [1]. This results in a 7.8-fold higher affinity for I-2R. In contrast, the comparator 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline shows a non-selective profile with a Ki of 200 nM for I-2R and 302 nM for alpha-2 adrenoceptors, representing only a 1.5-fold difference [2].

I-2R selectivity over Alpha-2A
Cross-study comparable
I-2R Ki 6.3 nM / Alpha-2A Ki 49 nM
Selectivity ratio ~7.8-fold
Comparator ratio only ~1.5-fold
Facilitates I-2R pathway isolation with reduced adrenergic interference
Assays: [3H]-Idazoxan and [3H]-clonidine; membrane preparations.
Receptor Selectivity Adrenergic Receptor Imidazoline Binding Site

5-HT1A Serotonergic Receptor Affinity

Beyond its primary I-2R activity, the compound exhibits significant binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A) with a Ki of 79 nM [1]. This multi-target profile is distinct from its class. While specific comparator data for this target is not available for the closest analogs, the defined activity at 5-HT1A (sub-100 nM) provides an additional, quantifiable dimension of utility for research into the interplay between imidazoline and serotonergic systems.

5-HT1A receptor affinity
Class-level inference
Ki = 79 nM
Multi-target binding context; may support imidazoline-serotonergic crosstalk studies
Human 5-HT1A assay (ChEMBL). Comparator data for closest analogs unavailable.
Serotonin Receptor 5-HT1A Polypharmacology

Reliable Commercial Sourcing from Major Vendor

In contrast to many specialized imidazole-aniline derivatives which are only available from niche custom synthesis services, 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is available for immediate procurement from a major, established scientific vendor . Its structure is fully characterized by IUPAC name and InChI Key, ensuring unambiguous identification and supply chain reliability . This is a key differentiator from many close structural analogs for which consistent, reliable supply chains are not established.

Commercial sourcing
Supporting evidence
Available from major vendor (Sigma-Aldrich/Enamine catalog) with full characterization
Supports procurement consistency and supply chain reliability
Many structural analogs lack established commercial supply.
Chemical Sourcing Research Compound Procurement

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: Research Applications


I-2R Neuropharmacology Research

This is the primary application supported by quantitative evidence. With a high-affinity Ki of 6.3 nM [1] and a 7.8-fold selectivity over alpha-2A adrenoceptors [2], this compound is an ideal tool for studying I-2R-mediated effects (e.g., analgesia, neuroprotection) in vitro. Its potency allows for low-concentration use in tissue homogenates or cell lines, minimizing non-specific binding and off-target signaling.

Binding Assay Reference Standard

The well-characterized binding profile of 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline across multiple receptors (I-2R, Alpha-2A, 5-HT1A) [1] positions it as a reliable reference standard for developing and validating new radioligand displacement assays. Its consistent performance and reproducible affinity values make it a valuable control for screening new chemical entities against imidazoline or adrenergic targets.

Imidazole-Aniline Scaffold SAR

This compound serves as a key benchmark for SAR exploration. The 33-fold difference in I-2R affinity compared to the 3,5-dichloro analog [1][2] provides a clear and quantifiable data point for computational chemists and medicinal chemists studying the impact of aniline ring substitution on target binding. It can be used as a positive control or reference point in the synthesis and evaluation of new imidazole-aniline derivatives.

Imidazoline-Serotonergic Crosstalk

The defined affinity for both I-2R (Ki = 6.3 nM) and 5-HT1A (Ki = 79 nM) [1] makes this compound a unique research probe for investigating potential crosstalk or synergistic effects between these two neuromodulatory systems. It can be used in cellular or tissue models to dissect how simultaneous modulation of I-2 and 5-HT1A receptors influences downstream signaling pathways, a line of inquiry not feasible with more selective ligands.

Application
Selection Property
Validation Focus
I-2R pathway studies
Reported high-affinity I-2R binding
Target engagement in brain tissue homogenate
Binding assay reference
Multi-receptor binding profile (I-2R, Alpha-2A, 5-HT1A)
Radioligand displacement assay development
Imidazole-aniline SAR
Quantified affinity difference vs. halogenated analog
Scaffold substitution mapping
Imidazoline-serotonergic crosstalk
Dual I-2R/5-HT1A affinity profile
Combined pathway modulation in cellular models
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